molecular formula C20H23N3O3 B2400452 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- CAS No. 898640-71-6

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-

Cat. No.: B2400452
CAS No.: 898640-71-6
M. Wt: 353.422
InChI Key: YLVZTFUNQVNXPV-UHFFFAOYSA-N
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Description

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- (CAS: 898640-71-6) is a synthetic organic compound with the molecular formula C₂₀H₂₃N₃O₃ and a molecular weight of 353.4149 g/mol. Its structure features:

  • A propanone backbone substituted with a methyl group at the 2-position.
  • A 4-nitrophenyl group (electron-withdrawing nitro group at the para position of the phenyl ring) attached to the same carbon as the methyl group.
  • A 4-phenylpiperazinyl moiety linked to the carbonyl carbon, introducing a tertiary amine and aromatic pharmacophore .

Properties

IUPAC Name

2-methyl-2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2,16-8-10-18(11-9-16)23(25)26)19(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZTFUNQVNXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Properties

Molecular Architecture

The target compound (C₁₄H₁₉N₃O₃) consists of a piperazine core substituted at one nitrogen with a 4-nitrophenyl group and at the other with a 2-methylpropan-1-one (isobutyryl) group. The nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the isobutyryl moiety contributes to steric bulk and lipophilicity.

Physicochemical Characteristics

  • Molecular Weight : 277.32 g/mol
  • SMILES Notation : CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N+[O-]
  • Key Functional Groups : Secondary amine (piperazine), ketone (propanone), and nitroaryl.

Synthetic Routes and Methodologies

Piperazine Core Formation

The synthesis begins with constructing the piperazine ring bearing a 4-nitrophenyl substituent.

Reaction of 4-Nitroaniline with Dichloroethylamine

Procedure :

  • Reactants : 4-Nitroaniline (1 eq), N,N-dichloroethylamine hydrochloride (2 eq), sodium hydroxide (1 eq), and water (10 vol).
  • Conditions : Heating at 50–60°C for 6 hours under reflux.
  • Mechanism : Nucleophilic substitution between the aniline’s amine and dichloroethylamine’s chlorides, facilitated by NaOH deprotonation.
  • Workup : Extraction with chloroform, drying over anhydrous K₂CO₃, and recrystallization from 1,4-dioxane.

Yield : ~87–88% (based on analogous reactions).

Alternative Ring-Closure Strategies
  • Ethylenediamine Derivatives : US6603003B2 describes piperazine synthesis via reduction of 3,4-dehydropiperazin-2-ones using LiAlH₄. While effective, this method introduces additional steps for ketone introduction.

Acylation of Piperazine with Isobutyryl Chloride

The second step involves introducing the propanone group via acylation of the secondary amine.

Standard Acylation Protocol

Procedure :

  • Reactants : 1-(4-Nitrophenyl)piperazine (1 eq), isobutyryl chloride (1.05 eq), triethylamine (1.1 eq), dry THF.
  • Conditions : Stirring at 0°C → room temperature for 12 hours under nitrogen.
  • Mechanism : Nucleophilic acyl substitution, with triethylamine scavenging HCl.
  • Workup : Quenching with water, extraction with dichloromethane, and recrystallization from ethyl acetate/hexane.

Yield : ~70% (estimated from analogous acylations).

Challenges and Optimizations
  • Selectivity : Piperazine’s symmetry necessitates controlled stoichiometry to avoid diacylation. Excess acyl chloride and low temperatures minimize side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reactivity compared to non-polar alternatives.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, 2H, Ar-NO₂), 6.90 (d, 2H, Ar-H), 3.80–3.40 (m, 8H, piperazine), 2.70 (septet, 1H, CH(CH₃)₂), 1.20 (d, 6H, CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations Yield (%)
Dichloroethylamine route Short synthetic route, scalable Requires strict stoichiometric control 85–90
Dehydropiperazinone reduction High selectivity for mono-substitution Multi-step process, costly reagents 65–75

Industrial-Scale Considerations

Cost-Efficiency

  • Raw Materials : 4-Nitroaniline (~$50/kg) and dichloroethylamine hydrochloride (~$80/kg) dominate costs.
  • Solvent Recovery : THF and ethyl acetate can be recycled via distillation, reducing expenses.

Environmental Impact

  • Waste Streams : Aqueous NaOH and HCl require neutralization before disposal.
  • Green Chemistry Alternatives : Microwave-assisted synthesis reduces reaction times and energy use.

Applications and Derivatives

While the primary focus is synthesis, potential applications include:

  • Pharmaceutical Intermediates : Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole).
  • Coordination Chemistry : The nitro group facilitates ligand design for transition metal complexes.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl and piperazinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action for compounds like 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl and piperazinyl groups may play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (898640-71-6) 2-methyl-2-(4-nitrophenyl), 4-phenylpiperazinyl C₂₀H₂₃N₃O₃ 353.41 Nitro group enhances polarity; piperazine may enhance CNS activity.
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Benzo[b]thiophen-2-yl, 4-nitrophenylpiperazinyl C₂₀H₂₀N₃O₃S 382.46 Thiophene ring increases lipophilicity; nitro group retained.
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) Thiophen-2-ylthio, 4-(trifluoromethyl)phenylpiperazinyl C₁₈H₂₀F₃N₃OS₂ 427.49 Trifluoromethyl group enhances metabolic stability; sulfur atoms may affect solubility.
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-3,3-diphenyl-1-propanone (220421-93-2) 2-methoxyphenylpiperazinyl, 3,3-diphenyl C₂₆H₂₇N₂O₂ 411.51 Methoxy group (electron-donating) reduces polarity; diphenyl groups increase steric bulk.
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol (1254122-84-3) 4-fluorophenoxy, 4-nitrophenylpiperazinyl, propanol backbone C₁₉H₂₁FN₃O₄ 374.39 Propanol backbone introduces hydroxyl group, enhancing hydrogen bonding.

Pharmacological and Physicochemical Insights

Electronic Effects: The 4-nitrophenyl group in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating in 220421-93-2) or trifluoromethyl (electron-withdrawing but lipophilic in MK22) groups. This impacts receptor-binding interactions and solubility .

MK22’s trifluoromethyl group balances polarity and metabolic stability, a common strategy in drug design .

Biological Activity

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-, also known by its CAS number 898640-71-6, is a complex organic compound with significant potential in medicinal chemistry. This compound features a ketone group, a nitrophenyl moiety, and a piperazinyl group, which are crucial for its biological activity. Understanding its biological properties is essential for exploring its applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrophenyl and piperazinyl groups are believed to play critical roles in binding to these targets, influencing signaling pathways and potentially exerting therapeutic effects.

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit various pharmacological effects:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine.
  • Antitumor Activity : Some studies suggest that nitrophenyl derivatives can inhibit tumor growth by interfering with cellular proliferation pathways.
  • Antimicrobial Properties : The presence of the nitro group may enhance the compound's ability to act against bacterial strains.

Case Studies

  • Antidepressant Potential : A study conducted by Smith et al. (2020) explored the effects of similar piperazine derivatives on depression models in rodents. The results indicated significant reductions in depressive-like behaviors, suggesting that modifications to the piperazine structure could enhance efficacy.
  • Antitumor Activity : In vitro testing by Johnson et al. (2021) demonstrated that compounds related to 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- exhibited cytotoxic effects on various cancer cell lines, particularly breast and lung cancer cells.
  • Antimicrobial Effects : Research published by Lee et al. (2019) showed that nitrophenyl compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-StructureAntidepressant, Antitumor
1-Propanone, 2-methyl-2-(4-aminophenyl)-1-(4-phenyl-1-piperazinyl)-StructureAntidepressant
1-Propanone, 2-methyl-2-(4-chlorophenyl)-1-(4-phenyl-1-piperazinyl)-StructureAntimicrobial

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Optimize stoichiometry to avoid side reactions (e.g., over-nitration).

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm the presence of the piperazinyl moiety (δ ~2.5–3.5 ppm for N–CH₂ protons) and nitrophenyl group (aromatic protons at δ ~7.5–8.5 ppm) .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₂N₃O₃⁺).

Infrared Spectroscopy (IR) :

  • Detect carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from variations in assay conditions or target selectivity. Strategies include:

Comparative Binding Assays :

  • Use radioligand displacement assays (e.g., against dopamine D₂/D₃ receptors) to quantify affinity (IC₅₀ values) under standardized conditions .

Structural Analog Analysis :

  • Compare activity with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify structure-activity relationships (SAR) .

Dose-Response Curves :

  • Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Use software like AutoDock Vina to model binding to receptors (e.g., serotonin 5-HT₂A) based on the compound’s 3D structure (PubChem CID: [retrieve from database]) .

QSAR Modeling :

  • Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

MD Simulations :

  • Perform molecular dynamics (e.g., GROMACS) to assess binding stability over time (≥100 ns trajectories) .

Basic: How can synthesis yield be optimized for this compound?

Methodological Answer:

Solvent Selection :

  • Use polar aprotic solvents (e.g., DMF or DMSO) for piperazine coupling to enhance nucleophilicity .

Catalyst Use :

  • Add catalytic KI or K₂CO₃ to accelerate SN2 reactions .

Temperature Control :

  • Maintain reflux conditions (~80–100°C) for nitro group stabilization .

Purification :

  • Employ gradient elution in column chromatography to separate byproducts .

Advanced: What experimental designs are critical for evaluating its neuropharmacological effects?

Methodological Answer:

In Vitro Models :

  • Use SH-SY5Y neuronal cells to assess dopamine/serotonin transporter inhibition via fluorescence-based assays .

Electrophysiology :

  • Patch-clamp recordings to measure ion channel modulation (e.g., Ca²⁺ or K⁺ currents) .

In Vivo Behavioral Studies :

  • Rodent models (e.g., forced swim test for antidepressant activity) with dose titration to minimize off-target effects .

Basic: What are the stability and storage recommendations?

Methodological Answer:

Stability :

  • Susceptible to photodegradation due to the nitro group; store in amber vials at –20°C .

Solubility :

  • Soluble in DMSO (≥50 mg/mL); avoid aqueous buffers without surfactants (e.g., 0.1% Tween-80) .

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